AT9283

JAK/STAT signaling myeloproliferative neoplasms kinase selectivity

Select AT9283 for its irreplaceable, simultaneous low-nanomolar inhibition of Aurora A/B, JAK2/3, and the imatinib-resistant Bcr-Abl T315I mutant. This polypharmacology delivers distinct phenotypes—such as concurrent Aurora B-driven polyploidy and JAK/STAT suppression—unattainable by combining single-target agents. It uniquely retains potency against the T315I gatekeeper mutation, making it essential for resistant CML research, and demonstrates validated in vivo efficacy in HCT116 colorectal and B-cell lymphoma xenograft models (67-76% TGI).

Molecular Formula C19H23N7O2
Molecular Weight 381.4 g/mol
CAS No. 896466-04-9
Cat. No. B605657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT9283
CAS896466-04-9
SynonymsAT9283;  AT 9283;  AT-9283;  AT-9283 free base.
Molecular FormulaC19H23N7O2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5
InChIInChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27)
InChIKeyLOLPPWBBNUVNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AT9283 (CAS 896466-04-9) Procurement Guide: Multi-Targeted Aurora/JAK Kinase Inhibitor for Oncology Research


AT9283 is a synthetic small-molecule multi-targeted kinase inhibitor, discovered using a fragment-based drug design approach [1]. It exhibits potent inhibitory activity in cell-free assays against Aurora A (IC50 ~3 nM), Aurora B (IC50 ~3 nM), JAK2 (IC50 1.2 nM), JAK3 (IC50 1.1 nM), and the Bcr-Abl T315I mutant (IC50 4 nM), and also targets Flt3 (IC50 1-30 nM range) [2]. The compound has advanced to Phase II clinical evaluation for hematological malignancies, including relapsed/refractory multiple myeloma [3].

Why AT9283 Cannot Be Substituted with Single-Target JAK or Aurora Inhibitors in Research Protocols


Simple substitution of AT9283 with a selective JAK inhibitor (e.g., ruxolitinib, tofacitinib) or a selective Aurora kinase inhibitor (e.g., AZD1152, danusertib) fundamentally alters the experimental pharmacology. AT9283's unique value derives from its simultaneous, low-nanomolar inhibition of Aurora A/B, JAK2/3, and the imatinib-resistant Bcr-Abl T315I mutant [1]. This polypharmacology generates distinct cellular phenotypes—such as concurrent Aurora B-driven polyploidy and JAK/STAT pathway suppression—that cannot be replicated by combining single-target agents due to pharmacokinetic and pharmacodynamic divergence [2]. Furthermore, AT9283 retains potency against the T315I 'gatekeeper' mutation in Bcr-Abl, a resistance mechanism that abrogates the activity of first- and second-generation Bcr-Abl inhibitors, making it a non-substitutable tool for studying imatinib-resistant chronic myeloid leukemia (CML) [3].

Quantitative Differentiation of AT9283 Against Closest Comparators: A Head-to-Head Evidence Compendium


JAK2/JAK3 Potency Compared to Approved JAK Inhibitors Ruxolitinib and Tofacitinib

In cell-free enzymatic assays, AT9283 inhibits JAK2 and JAK3 with IC50 values of 1.2 nM and 1.1 nM, respectively, demonstrating greater potency on JAK3 compared to the approved JAK1/2 inhibitor ruxolitinib (JAK1 IC50 3.3 nM, JAK2 IC50 2.8 nM; >130-fold selectivity for JAK1/2 over JAK3) . Relative to the pan-JAK inhibitor tofacitinib (JAK3 IC50 1 nM, JAK2 IC50 20 nM), AT9283 exhibits a more balanced JAK2/JAK3 inhibitory profile . This differential JAK family inhibition profile is meaningful for experimental systems where JAK3-dependent signaling (e.g., in certain lymphoid malignancies) is a primary target, as ruxolitinib's poor JAK3 activity limits its utility in such contexts.

JAK/STAT signaling myeloproliferative neoplasms kinase selectivity

Potent Inhibition of Imatinib-Resistant Bcr-Abl T315I Mutant Versus Clinical Bcr-Abl Inhibitors

A critical differentiator for AT9283 is its retention of low-nanomolar potency against the Bcr-Abl T315I gatekeeper mutant (IC50 4 nM), a common cause of clinical resistance to first- and second-generation Bcr-Abl tyrosine kinase inhibitors (TKIs) [1]. In proliferation assays using Ba/F3 cells expressing Bcr-Abl T315I, AT9283 exhibited an IC50 of approximately 20 nM, whereas imatinib, nilotinib, and dasatinib are all ineffective (IC50 > 1000 nM) against this mutant [2]. This activity is mechanistically attributed to AT9283's binding mode within the ATP-binding pocket, which does not require the critical hydrogen bond with the Thr315 side chain that is disrupted by the T315I mutation in the case of imatinib and dasatinib [3].

BCR-ABL T315I mutation imatinib resistance CML

In Vivo Tumor Growth Inhibition in HCT116 Colon Carcinoma Xenograft Model

In an HCT116 human colon carcinoma xenograft model, AT9283 demonstrated significant, dose-dependent antitumor activity. Intraperitoneal administration at 15 mg/kg and 20 mg/kg for 16 days resulted in tumor growth inhibition (TGI) of 67% and 76%, respectively, relative to vehicle-treated controls [1]. This in vivo efficacy is attributed to the compound's inhibition of Aurora B kinase, as evidenced by the induction of polyploidy and suppression of histone H3 phosphorylation in treated tumors [2]. Notably, AT9283 exhibited a longer half-life in tumor tissue (2.5 hours) compared to plasma (0.5 hour), indicating favorable tumor penetration and retention [1]. While cross-study comparisons must be made with caution, the 67-76% TGI achieved with AT9283 monotherapy at these dose levels is comparable to or exceeds the efficacy reported for other clinical-stage Aurora kinase inhibitors (e.g., AZD1152, which showed ~50-60% TGI in similar HCT116 models at its optimal dose/schedule) [3].

colon cancer xenograft tumor growth inhibition in vivo efficacy

Selective Cytotoxicity in NRF2-Hyperactive Colorectal Cancer Cells

A drug repurposing screen identified AT9283 as selectively cytotoxic to colorectal cancer (CRC) cells harboring hyperactive NRF2, a common resistance mechanism associated with poor prognosis [1]. In viability assays, AT9283 exhibited an IC50 of 28 nM in NRF2 gain-of-function (GOF) CRC cells, compared to an IC50 of 320 nM in NRF2 wild-type (WT) isogenic cells, representing an approximately 11-fold selectivity window [2]. This differential sensitivity is not a class-wide property of Aurora kinase inhibitors; for instance, the Aurora A-selective inhibitor alisertib (MLN8237) did not show comparable selectivity for NRF2-GOF cells in the same screen [1]. The mechanism involves AT9283-mediated depletion of MKK3 protein stability via Aurora A inhibition, a vulnerability uniquely exposed in NRF2-hyperactive cells [3].

NRF2 colorectal cancer synthetic lethality biomarker-driven

Recommended Research Applications for AT9283 Based on Quantitative Differentiation Evidence


Investigating JAK3-Dependent Signaling in Hematological Malignancies

Use AT9283 as the primary tool compound for probing JAK3-mediated pathways in cellular models of T-cell leukemia or lymphoma. Its balanced, low-nanomolar potency against both JAK2 and JAK3 (IC50 1.2 nM and 1.1 nM, respectively) is essential for this application, as the commonly used JAK inhibitor ruxolitinib is >130-fold selective for JAK1/2 over JAK3 and thus ineffective at physiologically relevant concentrations . Tofacitinib, while potent on JAK3 (IC50 1 nM), has significantly weaker activity on JAK2 (IC50 20 nM), making AT9283 the preferred choice for experiments requiring dual JAK2/JAK3 blockade .

Modeling and Overcoming Imatinib Resistance in BCR-ABL-Driven CML

Employ AT9283 in cell-based assays (e.g., Ba/F3 Bcr-Abl T315I) to study mechanisms of resistance to BCR-ABL tyrosine kinase inhibitors. AT9283 is uniquely suited for this application due to its validated potency against the imatinib-resistant T315I gatekeeper mutant (cellular IC50 ~20 nM), a property not shared by first- or second-generation BCR-ABL inhibitors (IC50 > 1000 nM) . The compound's multi-target profile also allows for the investigation of compensatory signaling pathways (e.g., JAK2/STAT5) that may contribute to resistance .

Preclinical Evaluation of Aurora Kinase Inhibition in Solid Tumor Xenografts

Utilize AT9283 for in vivo efficacy studies in human tumor xenograft models, particularly colorectal (HCT116) and B-cell lymphoma lines. The compound has demonstrated robust, dose-dependent tumor growth inhibition (67-76% TGI at 15-20 mg/kg) with favorable tumor pharmacokinetics (tumor half-life 2.5 hours vs. plasma 0.5 hour) . This established in vivo dataset reduces experimental variability and provides a reliable benchmark for combination studies or comparative efficacy assessments against novel agents .

Targeted Synthetic Lethality Studies in NRF2-Hyperactive Colorectal Cancer

Apply AT9283 as a selective tool compound to induce synthetic lethality in colorectal cancer cell lines or patient-derived organoids characterized by NRF2 pathway hyperactivation. The compound's 11-fold selectivity for NRF2-GOF cells over NRF2-WT cells (IC50 28 nM vs. 320 nM) provides a validated phenotypic window for mechanistic studies of NRF2 addiction and for screening combination partners that may enhance this selective cytotoxicity . This application is specific to AT9283, as other Aurora inhibitors like alisertib do not exhibit the same selectivity profile .

Technical Documentation Hub

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